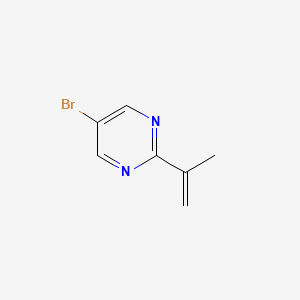

5-Bromo-2-(prop-1-en-2-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(prop-1-en-2-yl)pyrimidine is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 . It is used in the preparation of alcohol-containing benzothiazoles, which are potent dual-targeting bacterial DNA supercoiling inhibitors .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves the rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . Another method involves the direct metallation of 5-bromopyrimidine with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 5-position with a bromine atom and at the 2-position with a prop-1-en-2-yl group .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 199.05 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Radiosensitizing Agents in Cancer Treatment

Halogen-substituted pyrimidines, such as 5-bromouracil, have been utilized as radiosensitizing agents in cancer therapy. These compounds enhance the effectiveness of radiotherapy by incorporating into DNA and reacting with electrons to produce highly reactive radicals that can cause targeted damage to cancer cells. Studies demonstrate that 5-bromocytosine can also lead to the formation of reactive radicals, suggesting similar applications for related compounds (Anilesh Kumar & M. Sevilla, 2017).

Spectroscopic and Computational Analysis

5-Bromo-2-hydroxy pyrimidine and its derivatives have been extensively studied for their molecular geometry, vibrational wavenumbers, and electronic properties through spectroscopic and computational methods. Such analyses provide insights into their structural characteristics, stability, and potential for interaction with other molecules, indicating their utility in designing more effective pharmaceuticals and materials (B. Chandralekha et al., 2020).

Pharmacological Studies

Compounds derived from 5-bromo-2-(prop-1-en-2-yl)pyrimidine have been synthesized and evaluated for their biological activities, including antioxidant, anti-inflammatory, and analgesic effects. Such studies reveal the potential of these compounds in developing new therapeutic agents (A. Adhikari et al., 2012).

Synthesis and Structural Characterization

Research has focused on the synthesis and structural characterization of bromo-substituted pyrimidines and their intermediates, aiming to improve the efficiency and selectivity of these compounds for various applications. By understanding the synthetic pathways and structural features, researchers can tailor these compounds for specific uses in medicine and material science (Xu Dong-fang, 2000).

Tagging DNA Synthesis

Bromo-substituted pyrimidines have been employed to tag newly synthesized DNA in replicating cells. This allows for the characterization of dividing cells in biomedical research, contributing to our understanding of cellular processes, stem cell research, and cancer biology (B. Cavanagh et al., 2011).

Safety and Hazards

While specific safety and hazard information for 5-Bromo-2-(prop-1-en-2-yl)pyrimidine was not found, general safety measures for handling similar chemical compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Mode of Action

It’s known that pyrimidine derivatives can undergo rapid nucleophilic displacement reactions with nucleophiles .

Biochemical Pathways

Some pyrimidine derivatives have been found to present better anti-fibrotic activities than certain standard drugs . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Result of Action

Some pyrimidine derivatives have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Action Environment

It’s known that the compound is a solid at room temperature .

Propiedades

IUPAC Name |

5-bromo-2-prop-1-en-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-5(2)7-9-3-6(8)4-10-7/h3-4H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYTXBRLWHNGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NC=C(C=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909996.png)

![1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol](/img/structure/B2910006.png)

![1-(4-chlorobenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2910007.png)

![N-[(3-bromophenyl)(cyano)methyl]-4-methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2910011.png)